molecular formula C8H13NO B14906069 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one

7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one

Cat. No.: B14906069
M. Wt: 139.19 g/mol
InChI Key: UGIBAOQOIOKNJT-UHFFFAOYSA-N
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Description

7,7-Dimethyl-3-azabicyclo[410]heptan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine in the presence of a dehydrating agent to form the bicyclic structure . The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds .

Scientific Research Applications

7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different ring sizes and substitution patterns.

    7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar framework but with a methylene group instead of a carbonyl group.

    Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Similar bicyclic structure with different substituents.

Uniqueness

7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one

InChI

InChI=1S/C8H13NO/c1-8(2)5-3-7(10)9-4-6(5)8/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

UGIBAOQOIOKNJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CNC(=O)C2)C

Origin of Product

United States

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